molecular formula C13H26N2 B5630556 1-(cyclohexylmethyl)-4-methyl-1,4-diazepane

1-(cyclohexylmethyl)-4-methyl-1,4-diazepane

Cat. No.: B5630556
M. Wt: 210.36 g/mol
InChI Key: WLFOTMLUUGKRKQ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-4-methyl-1,4-diazepane typically involves the reaction of cyclohexylmethylamine with 4-methyl-1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to accelerate the reaction. The use of high-pressure reactors can also improve the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyl-4-methyl-1,4-diazepane oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane compounds with various functional groups.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or ion channels, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-1H-indole-3-carboxylate
  • 1-(Cyclohexylmethyl)-1H-indole-3-carboxamide
  • 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid

Uniqueness

1-(Cyclohexylmethyl)-4-methyl-1,4-diazepane is unique due to its specific diazepane ring structure combined with the cyclohexylmethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFOTMLUUGKRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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